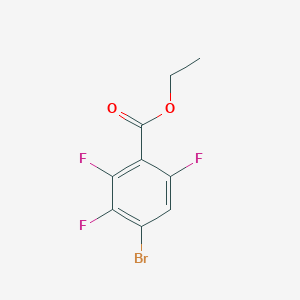

Ethyl 4-bromo-2,3,6-trifluorobenzoate

Description

Ethyl 4-bromo-2,3,6-trifluorobenzoate is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol

Properties

IUPAC Name |

ethyl 4-bromo-2,3,6-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKJIIUJJBBPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,3,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,3,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct bromination and fluorination of ethyl benzoate. This process requires the use of bromine and a fluorinating agent such as sulfur tetrafluoride under controlled conditions to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial processes may employ advanced purification techniques, such as distillation and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,3,6-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Ethyl 4-bromo-2,3,6-trifluorobenzyl alcohol.

Oxidation: 4-bromo-2,3,6-trifluorobenzoic acid.

Scientific Research Applications

Chemistry

Ethyl 4-bromo-2,3,6-trifluorobenzoate serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Biology

The compound is studied for its potential biological activities, including:

- Enzyme Inhibition : Research indicates that it may inhibit enzymes such as chymotrypsin and dihydroorotate dehydrogenase, which are crucial for various metabolic pathways.

- Cellular Interactions : The electron-withdrawing nature of the fluorine atoms enhances the compound's interaction with biological macromolecules like proteins and enzymes.

Medicine

Ongoing research explores this compound as a precursor for drug development. Its potential therapeutic applications include:

- Anti-inflammatory Properties : Preliminary studies suggest moderate anti-inflammatory effects.

- Anticancer Potential : The compound may inhibit specific enzymes involved in cancer metabolism.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials such as polymers and coatings.

Enzyme Interaction Study

A recent study demonstrated that this compound significantly inhibits chymotrypsin activity. The structural modifications introduced by the trifluoro groups enhance its inhibitory potency against this serine protease.

Analgesic Effects Investigation

Another investigation into related compounds revealed pronounced analgesic effects in animal models. This suggests that this compound could be explored further for pain management therapies.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,3,6-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Ethyl 4-bromo-2,3,6-trifluorobenzoate can be compared with other fluorinated benzoates, such as:

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.

Ethyl 4-bromo-2,3,5-trifluorobenzoate: The different substitution pattern can lead to variations in chemical properties and applications.

Ethyl 4-bromo-2,3-difluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Biological Activity

Ethyl 4-bromo-2,3,6-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine and trifluoromethyl groups significantly influences its electronic properties and reactivity. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The electron-withdrawing effects of the fluorine atoms facilitate nucleophilic substitution reactions, which are crucial for enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance:

- Chymotrypsin Inhibition : Studies have shown that fluorinated benzoates can inhibit serine proteases like chymotrypsin by forming stable complexes with the enzyme's active site .

- Dihydroorotate Dehydrogenase : Fluorinated compounds have been reported to selectively inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis in Plasmodium falciparum .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Activity : In vivo tests on structurally similar compounds suggest a moderate anti-inflammatory effect, indicating that this compound may possess similar properties .

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer metabolism positions it as a potential lead compound in anticancer drug development .

Case Studies

- Study on Enzyme Interaction : A study demonstrated that the interaction of fluorinated benzoates with chymotrypsin resulted in a significant decrease in enzymatic activity, suggesting that structural modifications can enhance inhibitory potency .

- Analgesic Effects : Another investigation into related compounds revealed pronounced analgesic effects in animal models, indicating that this compound could be explored for pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C9H6BrF3O2 | Contains bromine and three fluorine atoms |

| Ethyl 4-chloro-2,3,6-trifluorobenzoate | C9H6ClF3O2 | Chlorine instead of bromine; different reactivity |

| Ethyl 4-nitro-2,3-difluorobenzoate | C9H7F2NO2 | Nitro group introduces different electronic effects |

This comparison highlights how the arrangement and type of substituents affect both the biological activity and chemical reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-2,3,6-trifluorobenzoate, and how can reaction parameters be optimized?

- Methodology : Start with a fluorinated benzoic acid derivative (e.g., 2,3,6-trifluorobenzoic acid). Introduce the ethyl ester group via acid-catalyzed esterification. Bromination at the 4-position can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Optimization : Adjust molar ratios (e.g., 1:2.6 substrate-to-bromine ratio for analogous brominations) and temperature (25–60°C, depending on reagent reactivity). Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography .

- Characterization : Use IR spectroscopy to confirm ester carbonyl (~1700 cm⁻¹) and C-Br stretches (~600 cm⁻¹). ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate regiochemistry and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use anhydrous conditions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as aryl bromides may undergo photodegradation.

- Storage : Store at 0–6°C in amber glass vials with desiccants. For long-term stability, consider aliquoting under vacuum-sealed conditions. Purity >95% is recommended for reproducible results .

Q. What are standard analytical techniques for confirming the structure of this compound?

- Primary Methods :

- NMR : ¹⁹F NMR distinguishes fluorine substituents (δ -110 to -160 ppm for meta/para fluorines). ¹H NMR identifies ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂).

- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/F signatures).

- Supplementary Techniques : X-ray crystallography resolves stereoelectronic effects, while GC-MS monitors purity in reaction mixtures .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of polyfluorinated benzoates be addressed?

- Mechanistic Insight : Electrophilic bromination favors electron-rich positions. In 2,3,6-trifluorobenzoates, fluorine’s electron-withdrawing effect directs bromine to the 4-position.

- Strategies : Use Lewis acids (e.g., FeBr₃) to enhance electrophilicity or employ directing groups (e.g., ester moieties) to control substitution. Computational modeling (DFT) predicts regiochemical outcomes .

Q. What are the applications of this compound in synthesizing bioactive or polymeric compounds?

- Cross-Coupling Reactions : The bromine substituent enables Suzuki-Miyaura couplings with boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) to build biaryl structures for drug candidates .

- Polymer Chemistry : As a monomer, it can be incorporated into halogenated copolymers (e.g., styrene-based polymers) for materials with tailored thermal stability and solubility profiles. Monitor molecular weight via GPC (e.g., 20–40 kDa range) .

Q. How do steric and electronic effects of fluorine/bromine substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the ring for SNAr, while bromine’s moderate electronegativity modulates reactivity.

- Steric Considerations : Ortho-fluorines may hinder nucleophile access. Use bulky nucleophiles (e.g., tert-butylamines) or elevated temperatures (80–120°C) to overcome steric barriers. Kinetic studies (e.g., UV-Vis monitoring) quantify activation parameters .

Q. What strategies mitigate decomposition or side reactions during multi-step syntheses involving this compound?

- Protection/Deprotection : Temporarily protect the ester group (e.g., silylation) during harsh reactions.

- Inert Conditions : Use Schlenk lines for oxygen-/moisture-sensitive steps. For Pd-catalyzed couplings, degas solvents and employ ligands (e.g., SPhos) to suppress β-hydride elimination .

Methodological Tables

| Parameter | Optimized Value/Range | Reference |

|---|---|---|

| Bromination Temperature | 25–60°C | |

| Esterification Catalyst | H₂SO₄ (conc.) or DCC/DMAP | |

| Storage Temperature | 0–6°C | |

| GPC Molecular Weight Range | 20–40 kDa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.